PF-AKT400

Übersicht

Beschreibung

PF-AKT400 ist ein breit selektiver, potenter, ATP-kompetitiver Akt-Kinase-Inhibitor. Er ist bekannt für seine hohe Selektivität gegenüber PKBα (IC50 = 0,5 nM) im Vergleich zu PKA (IC50 = 450 nM) . Diese Verbindung hat ausgezeichnete pharmakokinetische Profile gezeigt und ist in in-vivo-Modellen von Xenograft-Tumoren wirksam .

Herstellungsmethoden

This compound wird durch eine Reihe von chemischen Reaktionen synthetisiert, die bestimmte Reagenzien und Bedingungen beinhalten. Die Reaktionsbedingungen umfassen häufig die Verwendung von Lösungsmitteln wie DMSO und Katalysatoren, um die Reaktionen zu erleichtern . Industrielle Produktionsmethoden können die Skalierung dieser Reaktionen unter kontrollierten Bedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Vorbereitungsmethoden

PF-AKT400 is synthesized through a series of chemical reactions involving specific reagents and conditions. The reaction conditions often include the use of solvents like DMSO and catalysts to facilitate the reactions . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

PF-AKT400 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff. Übliche Reagenzien sind Oxidationsmittel wie Wasserstoffperoxid.

Reduktion: Diese Reaktion beinhaltet die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff. Übliche Reagenzien sind Reduktionsmittel wie Natriumborhydrid.

Substitution: Diese Reaktion beinhaltet die Ersetzung eines Atoms oder einer Atomgruppe durch ein anderes.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation zur Bildung von hydroxylierten Derivaten führen, während die Reduktion dehydroxylierte Produkte liefern kann .

Wissenschaftliche Forschungsanwendungen

Introduction to PF-AKT400

This compound is a novel, selective, and potent ATP-competitive inhibitor of the Akt protein kinase, specifically designed to target protein kinase B alpha (PKBα) with a remarkable 900-fold selectivity over protein kinase A (PKA). This compound has garnered significant attention in cancer research due to its potential therapeutic applications in various malignancies, particularly through its ability to inhibit tumor growth and modulate signaling pathways involved in cancer progression.

Chemical Properties and Mechanism of Action

This compound has the following key properties:

- Chemical Structure : It is based on a 3-aminopyrrolidine scaffold.

- Selectivity : IC50 values indicate high selectivity for PKBα (0.5 nM) compared to PKA (450 nM).

- Mechanism of Action : By inhibiting Akt, this compound disrupts downstream signaling pathways that promote cell survival and proliferation, making it a promising candidate for cancer therapy.

Antitumor Efficacy

This compound has shown significant antitumor activity in various preclinical models. Key findings from studies include:

- Colorectal Carcinoma (Colo205) : At a dosage of 150 mg/kg administered twice daily over ten days, this compound achieved a tumor growth inhibition (TGI) of 60% .

- Prostate Carcinoma (PC3) : In xenograft studies, the compound demonstrated a TGI of 75% at 100 mg/kg b.i.d. dosing. Remarkably, when combined with Rapamycin (10 mg/kg), a dosing regimen of 75 mg/kg b.i.d. resulted in an impressive 98% TGI .

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic profile of this compound indicates rapid absorption and peak plasma concentrations within 0.5 to 1 hour post-administration. The pharmacodynamic responses, measured by the inhibition of phospho-S6 and phospho-Akt levels, correlate well with the observed antitumor efficacy.

| Study Type | Tumor Type | Dosage (mg/kg) | TGI (%) | Combination Agent | Combination TGI (%) |

|---|---|---|---|---|---|

| Xenograft Study | Colorectal | 150 b.i.d. | 60 | N/A | N/A |

| Xenograft Study | Prostate | 100 b.i.d. | 75 | N/A | N/A |

| Combination Study | Prostate | 75 b.i.d. | 98 | Rapamycin (10) | 98 |

Mechanistic Insights

Research has indicated that this compound effectively reduces hyperphosphorylation of Akt and S6 proteins in tumor tissues, suggesting its role in disrupting critical survival pathways in cancer cells. This modulation of Akt activity is essential for understanding how this compound can be integrated into therapeutic regimens for enhanced efficacy against resistant tumors.

Case Study: Efficacy in Prostate Cancer Models

In a detailed study involving PC3 prostate carcinoma xenografts, this compound was administered at varying doses (25 mg/kg to 100 mg/kg). The results highlighted:

- Dose-Dependent Efficacy : Significant tumor growth inhibition was observed at higher doses, correlating with reduced levels of phosphorylated Akt.

- Combination Therapy Potential : The combination with Rapamycin not only enhanced TGI but also provided insights into potential synergistic effects that could be explored further in clinical settings.

Case Study: Colorectal Cancer Treatment

The application of this compound in colorectal carcinoma models demonstrated:

- Consistent Antitumor Activity : Across multiple experiments, the compound consistently inhibited tumor growth significantly.

- Therapeutic Window Exploration : Further studies are required to establish optimal dosing regimens that maximize efficacy while minimizing toxicity.

Conclusion and Future Directions

This compound represents a promising avenue for targeted cancer therapy, particularly due to its selective inhibition of Akt signaling pathways critical for tumor growth and survival. Ongoing research aims to elucidate its full therapeutic potential through clinical trials and combination therapies.

Future studies should focus on:

- Clinical Trials : Evaluating safety and efficacy in human subjects.

- Mechanistic Studies : Understanding the broader implications of Akt inhibition on various signaling pathways.

- Combination Strategies : Exploring synergistic effects with other targeted therapies or chemotherapeutic agents.

Wirkmechanismus

PF-AKT400 exerts its effects by competitively inhibiting the ATP-binding site of Akt kinase. This inhibition prevents the phosphorylation and activation of downstream targets involved in cell survival, growth, and proliferation . The molecular targets include PKBα, and the pathways involved are primarily the PI3K/Akt/mTOR signaling pathway .

Vergleich Mit ähnlichen Verbindungen

PF-AKT400 ist einzigartig aufgrund seiner hohen Selektivität und Potenz gegenüber PKBα im Vergleich zu anderen ähnlichen Verbindungen. Einige ähnliche Verbindungen sind:

AKT-Inhibitor VIII: Ein weiterer selektiver Akt-Inhibitor mit unterschiedlichen Selektivitätsprofilen.

(E)-Akt-Inhibitor-IV: Eine Verbindung mit ähnlichen hemmenden Wirkungen, aber unterschiedlicher chemischer Struktur.

This compound zeichnet sich durch seine verbesserte Selektivität und Wirksamkeit in in-vivo-Modellen aus .

Biologische Aktivität

PF-AKT400, also known as AKT-0286 or ZINC-111606147, is a selective and potent ATP-competitive inhibitor of protein kinase B (PKB/Akt) that has garnered significant attention for its potential as an anticancer therapeutic agent. This compound is characterized by its unique 3-aminopyrrolidine scaffold, which contributes to its high selectivity and efficacy against various cancer types.

This compound primarily inhibits the Akt pathway, a critical signaling cascade involved in cell survival, proliferation, and metabolism. By selectively targeting Akt, this compound disrupts downstream signaling that promotes tumor growth and survival. The compound exhibits a 900-fold greater selectivity for PKBα (IC50 = 0.5 nM) compared to PKA (IC50 = 450 nM) . This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy.

In Vitro Activity

In cellular assays, this compound demonstrated significant inhibition of Akt phosphorylation and downstream signaling pathways. For instance, in U87 glioblastoma cells, the compound showed an IC50 of 310 nM for inhibiting phosphorylated GSK-3α, a downstream target of Akt . Additionally, the compound effectively reduced phospho-S6 levels at concentrations around 110 nM , indicating its capacity to modulate mTORC1 activity through the Akt pathway.

In Vivo Efficacy

The efficacy of this compound has been evaluated in various xenograft models:

- Prostate Carcinoma (PC3 Xenograft Model) : At a dosage of 100 mg/kg administered twice daily for 10 days, this compound achieved a 75% tumor growth inhibition (TGI) . When combined with Rapamycin (10 mg/kg), the TGI increased to an impressive 98% .

- Colorectal Carcinoma (Colo205 Xenograft Model) : A dosage of 150 mg/kg resulted in a 60% TGI , further supporting the compound's anticancer potential .

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic profile of this compound indicates rapid absorption and peak plasma concentrations within 0.5 hours post-administration. The pharmacodynamic responses, such as reductions in phospho-S6 and phospho-Akt levels, peaked at approximately 2-4 hours after dosing . A pharmacokinetic/pharmacodynamic (PK/PD) model established a correlation between dosage and efficacy, highlighting the compound's potential for dose optimization in clinical settings.

Case Study 1: Combination Therapy with Rapamycin

In a study examining the effects of this compound in combination with Rapamycin on PC3 xenografts, researchers found that the combination therapy significantly outperformed either agent alone. The synergy observed suggests that targeting multiple pathways may enhance therapeutic outcomes in prostate cancer treatment .

Case Study 2: Tumor Microenvironment Modulation

Another investigation focused on how this compound modulates the tumor microenvironment. It was noted that treatment led to alterations in immune cell infiltration within tumors, potentially enhancing anti-tumor immunity alongside direct cytotoxic effects on cancer cells. This underscores the multifaceted role of this compound beyond mere cell proliferation inhibition .

Summary of Findings

| Study Type | Model | Dose (mg/kg) | TGI (%) | Key Findings |

|---|---|---|---|---|

| In Vivo | PC3 Xenograft | 100 b.i.d. | 75 | Significant reduction in tumor growth |

| In Vivo | PC3 + Rapamycin | 75 + 10 | 98 | Synergistic effect observed |

| In Vivo | Colo205 Xenograft | 150 b.i.d. | 60 | Effective against colorectal carcinoma |

| In Vitro | U87 Cells | - | - | IC50 for p-GSK-3α at 310 nM |

Eigenschaften

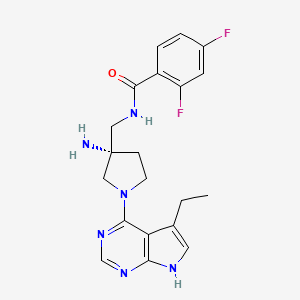

IUPAC Name |

N-[[(3S)-3-amino-1-(5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrrolidin-3-yl]methyl]-2,4-difluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22F2N6O/c1-2-12-8-24-17-16(12)18(27-11-26-17)28-6-5-20(23,10-28)9-25-19(29)14-4-3-13(21)7-15(14)22/h3-4,7-8,11H,2,5-6,9-10,23H2,1H3,(H,25,29)(H,24,26,27)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOZRQQTUYAYCQT-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CNC2=C1C(=NC=N2)N3CCC(C3)(CNC(=O)C4=C(C=C(C=C4)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CNC2=C1C(=NC=N2)N3CC[C@@](C3)(CNC(=O)C4=C(C=C(C=C4)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22F2N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.